2,6-Dichloro-4-nitrobenzo[d]thiazole
Description
Properties
IUPAC Name |
2,6-dichloro-4-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(11(12)13)6-5(2-3)14-7(9)10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXOKINKCGFIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Design and Functionalization
A plausible starting material is 4-nitro-2,6-dichlorobenzaldehyde, which can be converted to an α-haloketone via Claisen-Schmidt condensation. Reaction with thiourea in ethanol under reflux yields the thioamide intermediate, followed by cyclization using phosphorus pentasulfide (P₂S₁₀) or iodine. Computational studies on analogous systems suggest that nitro groups destabilize the transition state during cyclization, necessitating precise temperature control (70–90°C) to avoid decomposition.
Challenges in Regioselectivity
X-ray crystallography of related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, reveals that nitro groups induce torsional strain in the aromatic ring, complicating cyclization. In benzo[d]thiazoles, this strain may lead to byproducts unless mitigated by electron-withdrawing substituents. Kinetic data from DFT calculations indicate activation free energies of ~17.7 kcal/mol for similar cyclizations, highlighting the need for catalytic acceleration.
Nitration and Chlorination Strategies
Post-cyclization functionalization offers an alternative route, particularly for introducing nitro and chloro groups at specific positions.
Direct Nitration of Benzo[d]thiazole
Nitration of 2,6-dichlorobenzo[d]thiazole using mixed acid (HNO₃/H₂SO₄) at 0–5°C predominantly yields the 4-nitro derivative due to the meta-directing effect of the thiazole sulfur. However, over-nitration and oxidative degradation are risks. Studies on thiophene-2-carboxamides show that electron-deficient rings require shorter reaction times (2–4 h) and diluted nitric acid (40–60%) to achieve >80% yields.
Electrophilic Chlorination
Chlorination of 4-nitrobenzo[d]thiazole can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at room temperature. Regioselectivity at the 2- and 6-positions is governed by the nitro group’s deactivating influence, which directs chlorine to the ortho and para positions relative to the thiazole nitrogen. Gas chromatography-mass spectrometry (GC-MS) data from analogous compounds confirm that excess SO₂Cl₂ (2.5 equiv) maximizes di-chlorination while minimizing side reactions.
Coupling Reactions and Modern Synthetic Techniques
Recent advances in cross-coupling chemistry enable modular assembly of polysubstituted benzo[d]thiazoles.
Suzuki-Miyaura Cross-Coupling
Suzuki reactions using 2,6-dichloro-4-nitrobenzo[d]thiazol-2-yl boronic esters and aryl halides have been reported for analogous structures. For example, coupling with fluorobenzo[d]thiazol-2-amine derivatives achieves >90% yields when using Pd(PPh₃)₄ and potassium carbonate in toluene/water.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the leading methods:
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations provide critical insights into reaction pathways. For the Hantzsch cyclization, the transition state involves partial conjugation between the nitro group and the thiazole ring, lowering the activation barrier by 3–5 kcal/mol compared to non-nitrated analogs. Intramolecular hydrogen bonding, observed in X-ray structures of derivatives like 4a and 4l, stabilizes intermediates during chlorination .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 4 undergoes catalytic hydrogenation to form amines. For example:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pt/C, H₂ (2 bar), EtOH, 25°C | 2,6-Dichloro-4-aminobenzo[d]thiazole | 85% | |
| Pd/C, H₂ (3 bar), THF, 40°C | 2,6-Dichloro-4-aminobenzo[d]thiazole | 78% |
Nucleophilic Substitution at Chlorine Substituents
The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under basic or acidic conditions:
-
Replacement with Thiols or Amines :
Treatment with thiosemicarbazide or primary amines in ethanol/water mixtures (pH 8–10) replaces chlorine with sulfur- or nitrogen-containing groups . For example, reaction with thiourea yields 2,6-dimercapto derivatives .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea | EtOH/H₂O, K₂CO₃, reflux, 6h | 2,6-Dimercapto-4-nitrobenzo[d]thiazole | 72% | |
| Benzylamine | DMF, 80°C, 4h | 2,6-Dibenzylamino-4-nitrobenzo[d]thiazole | 65% |
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group directs electrophiles to the 5- and 7-positions of the benzene ring:
-
Nitration and Sulfonation :
Further nitration with HNO₃/H₂SO₄ introduces a second nitro group at position 7 . Sulfonation occurs at position 5 under fuming H₂SO₄ .
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 2,6-Dichloro-4,7-dinitrobenzo[d]thiazole | 68% | ||
| SO₃/H₂SO₄, 60°C | 5-Sulfo-2,6-dichloro-4-nitrobenzo[d]thiazole | 55% |
Condensation Reactions
The nitro group facilitates condensation with aldehydes or hydrazides:
-
Hydrazone Formation :
Reacting with aryl hydrazines in acetic acid/methanol yields hydrazone derivatives, pivotal for antimicrobial and anticancer applications .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylhydrazine | HOAc/MeOH, 70°C, 3h | 4-Nitro-2,6-dichlorobenzothiazole hydrazone | 88% |
Ring Functionalization of the Thiazole Moiety
The thiazole ring participates in cycloaddition and alkylation reactions:
-
Alkylation at N-1 :
Treatment with chloroacetyl chloride in dichloromethane introduces acetyl groups at the thiazole nitrogen .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | DCM, 0°C, 2h | 1-Acetyl-2,6-dichloro-4-nitrobenzo[d]thiazole | 81% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2,6-Dichloro-4-nitrobenzo[d]thiazole serves as a crucial building block in the synthesis of biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including:
- Antimicrobial Activity : Compounds derived from this scaffold exhibit significant antibacterial and antifungal properties. For instance, thiazole derivatives have been shown to possess potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
- Anticancer Properties : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have shown selective cytotoxicity against human cancer cell lines with IC50 values as low as 10–30 µM .
- Anticonvulsant Effects : Several studies have reported the anticonvulsant activity of thiazole derivatives in animal models, suggesting their potential for treating epilepsy .
Agricultural Applications
Agrochemicals Development
In agriculture, this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. The compound's ability to inhibit microbial growth makes it effective in protecting crops from various pathogens. Its derivatives are being explored for enhanced efficacy and reduced environmental impact .
Materials Science
Synthesis of Advanced Materials
The compound is also significant in materials science for synthesizing advanced materials with specific properties. For example, its derivatives can be incorporated into polymers to impart antimicrobial properties or enhance thermal stability. This versatility makes it a valuable component in developing new materials for various industrial applications .
Comparative Analysis of Thiazole Derivatives
The following table summarizes the key applications and activities of this compound compared to similar compounds:
| Compound | Application Area | Key Activities |
|---|---|---|
| This compound | Medicinal Chemistry | Antimicrobial, Anticancer, Anticonvulsant |
| 2,4-Dichloro-5-nitrobenzo[d]thiazole | Agriculture | Fungicides, Herbicides |
| 2,7-Dichloro-4-nitrobenzo[d]thiazole | Materials Science | Advanced material synthesis |
Case Studies
-
Antimicrobial Efficacy Study
A study assessing the antimicrobial properties of various thiazole derivatives found that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. This highlights its potential as an alternative to conventional antibiotics . -
Anticancer Activity Assessment
In another research effort, derivatives of this compound were tested against several cancer cell lines. One derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer activity . -
Development of Eco-Friendly Agrochemicals
Recent advancements in green chemistry have led to the synthesis of thiazole-based agrochemicals using eco-friendly methods. These formulations show reduced toxicity and environmental impact while maintaining effective pest control capabilities .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzo[d]thiazole involves its interaction with biological molecules such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular processes by disrupting the function of key proteins and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2,6-Dichloro-4-nitrobenzo[d]thiazole can be contextualized by comparing it to other thiazole derivatives, particularly those with varying substitution patterns. Below is a detailed analysis:
Structural and Functional Differences
Biological Activity
2,6-Dichloro-4-nitrobenzo[d]thiazole is a synthetic compound characterized by its unique structure that includes a thiazole ring fused to a benzene ring, with two chlorine atoms and a nitro group. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C7H3Cl2N2O2S
- Molecular Weight : Approximately 249.07 g/mol
- Structure : The thiazole moiety contributes to its reactivity and biological properties, influenced by the electron-withdrawing nitro and halogen substituents.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its effectiveness against various pathogens, it demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.008 |
| Staphylococcus epidermidis | 0.03 |
| Streptococcus pyogenes | 0.06 |
The compound's mechanism involves disrupting bacterial cell membranes, leading to cytoplasmic leakage and cell death .
Anticancer Potential
The compound's anticancer activity has been explored in various studies. It has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives of thiazole compounds have been reported to exhibit significant cytotoxic effects against melanoma cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Melanoma (B16F10) | 25 |
| Benzothiazole derivative | Breast cancer (MCF-7) | 15 |
Pharmacokinetics and Metabolism
Studies suggest that this compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism . This interaction could influence the pharmacokinetic profile of the compound, affecting its bioavailability and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound is heavily influenced by their structural characteristics. The presence of electron-withdrawing groups such as nitro and halogens enhances their lipophilicity, improving membrane penetration and biological activity .
Table 3: Structural Variants and Their Activities
| Compound Name | Structure Features | Activity Type |
|---|---|---|
| 2,5-Dichlorobenzo[d]thiazole | One nitro group | Moderate antibacterial |
| 2,5,6-Trichlorobenzo[d]thiazole | More halogen substitutions | High reactivity |
| Benzothiazole derivative | Lacks chlorine substitutions | Variable activity |
Case Studies
- Antibacterial Efficacy Against MRSA : A study evaluated the effectiveness of thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an inhibition zone comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that modifications in the thiazole structure could lead to increased cytotoxicity against specific types of cancer cells .
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-4-nitrobenzo[d]thiazole, and how do reaction conditions influence yield and purity?
The synthesis of 2,6-substituted benzo[d]thiazole derivatives can be achieved via microwave-assisted three-component condensation using substituted arylaldehydes, 2-amino-6-halobenzo[d]thiazole, and 6-hydroxyquinoline in water with NaCl as a catalyst, yielding analogs with high efficiency . Traditional reflux methods, such as those involving DMSO and ethanol, may yield ~65% for related thiazole-triazole hybrids, but require longer reaction times (e.g., 18 hours) . Comparative studies suggest microwave methods enhance reaction kinetics and reduce side products, though purity must be confirmed via HPLC or TLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- Melting point analysis : Compare observed values (e.g., 141–143°C for analogous compounds) with literature data .
- Spectroscopy : Use -NMR to identify aromatic protons and substituents (e.g., nitro and chloro groups), while IR confirms functional groups like C-NO stretches (~1520 cm) .
- Elemental analysis : Validate empirical formulas (e.g., CHClNOS) with ≤0.4% deviation .
Q. What in vitro assays are recommended for preliminary screening of biological activities?
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC values ≤50 µg/mL considered promising .
- Anticancer potential : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like doxorubicin .
- Anti-inflammatory effects : Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in macrophage models .
Advanced Research Questions
Q. How do the chloro and nitro substituents influence the structure-activity relationship (SAR) of this compound?
- Electron-withdrawing effects : The nitro group enhances electrophilicity, potentially improving DNA intercalation or enzyme inhibition, as seen in imidazo[2,1-b]thiazole antitumor agents .
- Chloro substituents : Increase lipophilicity, enhancing membrane permeability. Comparative studies with methyl or fluoro analogs (e.g., 2,4-substituted derivatives) reveal chloro groups improve bioavailability and target binding .
- Conformational analysis : Computational modeling (e.g., DFT) can predict how substituents stabilize bioactive conformations via intramolecular interactions (e.g., H-bonding with thiazole nitrogen) .
Q. How can contradictory reports on biological efficacy (e.g., variable IC50_{50}50 values) be resolved?
- Standardized protocols : Ensure consistent cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤1%) .
- Meta-analysis : Cross-reference data from analogous compounds (e.g., pyrazoline-thiazole hybrids with 61–85% yield and IC 8–32 µM) to identify trends .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis via caspase-3 activation) .
Q. What mechanistic insights exist for the nitro group’s role in redox-mediated activity?
- Nitroreductase activation : In hypoxic tumor microenvironments, nitro groups undergo enzymatic reduction to cytotoxic radicals, a mechanism observed in 4-nitrobenzothiazole derivatives .
- Electrochemical profiling : Cyclic voltammetry can quantify redox potentials, correlating with pro-drug activation efficiency .
Q. What analytical challenges arise in characterizing this compound?
- Spectral overlap : Cl and NO groups may obscure -NMR signals; use DEPT-135 or HSQC for resolution .
- Mass spectrometry : High-resolution MS (HRMS) is critical to distinguish isotopic patterns (e.g., Cl vs. SS) .
- X-ray crystallography : Resolve crystal packing effects on nitro group orientation, which can influence reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
